molecular formula C6H8N2O4 B3362374 (2,5-Dioxopiperazin-1-YL)acetic acid CAS No. 98135-15-0

(2,5-Dioxopiperazin-1-YL)acetic acid

Cat. No.: B3362374
CAS No.: 98135-15-0
M. Wt: 172.14 g/mol
InChI Key: XYXLNYSVQVWRQL-UHFFFAOYSA-N
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Description

(2,5-Dioxopiperazin-1-YL)acetic acid (chemical formula: C₇H₁₀N₂O₄, molecular weight: 186.17 g/mol) is a heterocyclic compound featuring a piperazine ring substituted with two ketone groups (2,5-dioxo) and an acetic acid side chain. Its structural analogs, particularly bis-dioxopiperazines like I.C.R.F. 159, have demonstrated anticancer properties by inhibiting DNA synthesis, suggesting a possible shared mechanism of action for related compounds .

Properties

IUPAC Name

2-(2,5-dioxopiperazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c9-4-2-8(3-6(11)12)5(10)1-7-4/h1-3H2,(H,7,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXLNYSVQVWRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CC(=O)N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576264
Record name (2,5-Dioxopiperazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98135-15-0
Record name (2,5-Dioxopiperazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopiperazin-1-YL)acetic acid typically involves the reaction of piperazine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:

    Temperature: 50-70°C

    Solvent: Acetic acid or a similar solvent

    Catalyst: Acidic or basic catalyst to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity piperazine and acetic anhydride

    Reaction Control: Automated systems to monitor temperature, pressure, and reaction time

    Purification: Crystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopiperazin-1-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide

    Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Acetic acid, ethanol, water

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives

    Reduction Products: Amines and related compounds

    Substitution Products: Various substituted piperazine derivatives

Scientific Research Applications

Medicinal Chemistry

(2,5-Dioxopiperazin-1-YL)acetic acid is being explored as a lead compound for designing new drugs targeting various diseases, including cancer and viral infections:

  • Cancer Treatment : Research indicates that derivatives of this compound exhibit anti-cancer properties. For instance, compounds derived from diketopiperazines have shown effectiveness against several cancer types, including sarcoma and leukemia . In preclinical studies, specific formulations demonstrated significant tumor weight reduction and increased survival rates in animal models .
  • Antiviral Activity : Recent studies have evaluated the antiviral properties of 2,5-DKP derivatives against the H5N2 influenza virus. These derivatives were synthesized and tested for their ability to inhibit viral replication through hemagglutination assays and molecular docking studies .

Biochemical Research

The compound serves as an important tool in biochemical research for studying enzyme inhibition and receptor interactions:

  • Enzyme Inhibition : The compound's interaction with various enzymes has been investigated to understand its potential as an inhibitor. This property is crucial for developing therapeutic agents that can modulate enzyme activity in disease contexts.
  • Receptor Binding Studies : The binding affinity of this compound to specific receptors has been assessed, providing insights into its pharmacological potential.

Industrial Applications

The compound is utilized in the synthesis of more complex molecules in chemical manufacturing processes:

  • Synthesis Building Block : It serves as a precursor for producing other biologically active compounds and industrial chemicals.

Case Studies and Experimental Findings

Several key studies highlight the practical applications of this compound:

StudyObjectiveFindings
Cancer Treatment StudyEvaluate anti-cancer efficacyShowed significant tumor weight reduction in sarcoma models with treated/control values ranging from 5% to 10% .
Antiviral Activity AssessmentTest against H5N2 influenza virusDemonstrated promising antiviral activity through hemagglutination assays; molecular docking revealed effective binding to viral neuraminidase .
Enzyme Inhibition ResearchInvestigate enzyme interactionsIdentified potential inhibitory effects on key metabolic enzymes relevant to cancer progression.

Mechanism of Action

The mechanism of action of (2,5-Dioxopiperazin-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. Key pathways involved include:

    Enzyme Inhibition: Inhibits the activity of specific enzymes, affecting metabolic processes

    Receptor Binding: Binds to receptors on cell surfaces, altering signal transduction pathways

Comparison with Similar Compounds

Key Observations :

  • Ring Modifications: Replacement of the piperazine ring with imidazolidinone (e.g., ) reduces ring strain and alters hydrogen-bonding capacity.
  • Side Chain Variations: Substituting acetic acid with propanoic acid () increases molecular weight and may enhance target binding through extended hydrophobic interactions.
  • Dimeric Structures: Bis-dioxopiperazines like I.C.R.F. 159 exhibit dual active sites, enabling crosslinking with DNA strands, unlike mono-dioxopiperazines .

Physicochemical Properties

A comparative analysis of key physicochemical parameters is provided below:

Property This compound (2,5-Dioxo-4,4-dipropylimidazolidin-1-YL)acetic Acid I.C.R.F. 159
Molecular Weight (g/mol) 186.17 242.27 268.27
Density (g/cm³) ~1.2 (predicted) 1.167 (predicted) Not reported
pKa ~3.75 (carboxylic acid) 3.75 (predicted) Not reported
Solubility Moderate in polar solvents Low (due to dipropyl groups) Low

Implications :

  • Lipophilicity : Dipropyl and phenyl substitutions () increase logP values, enhancing membrane permeability but reducing aqueous solubility.
  • Acidity: The acetic/propanoic acid side chain governs ionization at physiological pH, influencing bioavailability and protein binding .

Anticancer Activity

  • I.C.R.F. 159 : Demonstrated efficacy in acute leukemia and lymphosarcoma by inhibiting DNA synthesis, likely via intercalation or topoisomerase inhibition .
  • However, the absence of a dimeric structure may reduce potency compared to bis-dioxopiperazines .

AMPA Receptor Modulation

  • 2-(3,5-Dioxopiperazin-1-yl)propanoic Acid: The (S)-enantiomer acts as a potent AMPA receptor agonist, highlighting the role of stereochemistry in neurological activity . This contrasts with the parent compound, which lacks receptor-specific data.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2,5-dioxopiperazin-1-yl)acetic acid derivatives, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves cyclocondensation of diketopiperazine precursors with activated acetic acid derivatives (e.g., bromoacetic acid). Purity optimization requires iterative recrystallization using polar aprotic solvents (e.g., dimethylformamide) and monitoring by reversed-phase HPLC with UV detection at 210–260 nm. Impurity profiling via LC-MS can identify unreacted intermediates or hydrolyzed byproducts .

Q. How can titration methods be adapted to quantify the carboxylic acid moiety in this compound?

  • Methodological Answer : Standardize NaOH against potassium hydrogen phthalate (KHP) using phenolphthalein as an indicator. For the compound, dissolve 10–20 mg in 25 mL deionized water, titrate with 0.1 M NaOH, and calculate molarity from the equivalence point. Ensure endpoint accuracy by performing triplicate trials and correcting for solvent density .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to resolve the piperazine ring protons (δ 3.0–4.5 ppm) and acetic acid carbonyl (δ 170–175 ppm). IR spectroscopy confirms C=O stretches (1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the molecular ion peak (e.g., [M+H]⁺ for C₈H₁₀N₂O₄: calc. 199.0721) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the dioxopiperazine ring?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K using Mo Kα radiation (λ = 0.71073 Å) provides bond-length precision (±0.005 Å). For this compound derivatives, analyze torsion angles (C–N–C–O) to confirm chair or boat conformations. Refinement with SHELX and validation via PLATON ensures structural accuracy .

Q. What experimental strategies address contradictory reports on the compound’s biological activity in in vitro assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols:

  • Use RPMI-1640 media buffered at pH 7.4 for cell-based assays.
  • Pre-incubate the compound with albumin (40 mg/mL) to assess protein-binding interference.
  • Validate activity via orthogonal assays (e.g., AMPA receptor binding vs. enzymatic inhibition) .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets like proline dehydrogenase?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of the target enzyme (PDB: 8UQ1). Set grid parameters to encompass the active site (e.g., 20 ų box centered on co-crystallized ligands). Validate docking poses with MD simulations (GROMACS) over 100 ns to assess binding stability .

Q. What strategies mitigate degradation of this compound in aqueous buffers during long-term stability studies?

  • Methodological Answer : Store solutions at 4°C in amber vials to limit photodegradation. Add 0.1% (w/v) EDTA to chelate metal ions that catalyze hydrolysis. Monitor degradation via UPLC-PDA at 0, 24, and 48 hours; calculate half-life using first-order kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,5-Dioxopiperazin-1-YL)acetic acid
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(2,5-Dioxopiperazin-1-YL)acetic acid

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